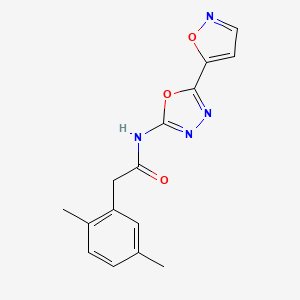

2-(2,5-二甲苯基)-N-(5-(异噁唑-5-基)-1,3,4-恶二唑-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

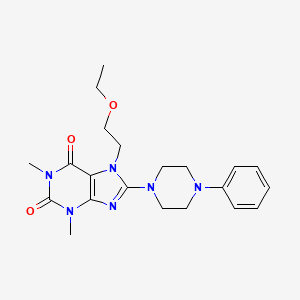

The compound "2-(2,5-dimethylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide" is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. Although the specific compound is not directly synthesized or characterized in the provided papers, the general class of 1,3,4-oxadiazole derivatives has been extensively studied due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from various organic acids or esters, which are converted into hydrazides and subsequently into 1,3,4-oxadiazole-2-thiols. These thiols are then reacted with different N-substituted 2-bromoacetamides to yield the final compounds. For example, in one study, the synthesis began with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of reactions to yield the target N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide . Another study described the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, which involved refluxing 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, followed by a series of reactions including hydrazinolysis, cyclization, and final substitution .

Molecular Structure Analysis

The molecular structures of the synthesized 1,3,4-oxadiazole derivatives are typically confirmed using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry. These methods provide detailed information about the functional groups present and the overall molecular framework. For instance, the structure of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide was characterized by IR, NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives are characterized by nucleophilic substitution, esterification, hydrazinolysis, cyclization, and alkylation. These reactions are carefully controlled to ensure the formation of the desired products. For example, the alkylation step in the synthesis of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide is a key step that requires precise conditions to achieve the correct substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the oxadiazole ring. These properties are important for determining the compound's suitability for pharmaceutical applications. The biological screening of these compounds often reveals their potential as antibacterial agents, enzyme inhibitors, and other pharmacological activities. For instance, certain N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides showed remarkable antibacterial activity and moderate enzyme inhibition . Another study found that 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives were active against acetylcholinesterase, an important target for Alzheimer's disease treatment .

科学研究应用

合成路线和生物活性

一种用于 1,3,4-恶二唑衍生物的新型合成路线显示出有效的 α-葡萄糖苷酶抑制潜力,表明在控制糖尿病和相关代谢紊乱方面具有潜在应用。该研究重点介绍了这些化合物的结构测定和生物学评估,表明它们有望作为候选药物 (Iftikhar 等人,2019).

抗微生物和酶抑制

研究已经合成和表征了 5-取代-1,3,4-恶二唑-2 基衍生物,证明了对乙酰胆碱酯酶的相对活性,乙酰胆碱酯酶是治疗阿尔茨海默病等疾病的酶靶点。这强调了这些化合物在神经退行性疾病中的治疗潜力 (Rehman 等人,2013).

腐蚀抑制

对长烷基侧链乙酰胺、异恶唑烷和异恶唑啉衍生物的研究揭示了它们作为缓蚀剂的功效。该应用对于保护工业过程中的金属至关重要,突出了该化学物质在材料科学中的作用 (Yıldırım & Cetin,2008).

抗精神病潜力

合成并评估了一系列基于 1,3-二烷基-4-(亚氨基芳基甲基)-1H-吡唑-5-醇的新型潜在抗精神病剂,在动物行为测试中显示出类似抗精神病的特征。这项研究为开发与现有治疗方法相比副作用更少的抗精神病药物开辟了新途径 (Wise 等人,1987).

属性

IUPAC Name |

2-(2,5-dimethylphenyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-9-3-4-10(2)11(7-9)8-13(20)17-15-19-18-14(21-15)12-5-6-16-22-12/h3-7H,8H2,1-2H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDNHVXTKMLYAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dimethylphenyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511364.png)

![3-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2511365.png)

![2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2511367.png)

![Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2511368.png)

![3-(4-ethoxyphenyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511373.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2511376.png)

![3-isobutyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511377.png)